3-Bromo-5-chloro-N,N-dimethylaniline
Overview
Description
3-Bromo-5-chloro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a dimethylamino group
Scientific Research Applications
3-Bromo-5-chloro-N,N-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Safety and Hazards
3-Bromo-5-chloro-N,N-dimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include using personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-N,N-dimethylaniline typically involves the bromination and chlorination of N,N-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,N-dimethylaniline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or amines, respectively.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethylaniline
- 5-Chloro-N,N-dimethylaniline
- 3-Chloro-N,N-dimethylaniline
Uniqueness
3-Bromo-5-chloro-N,N-dimethylaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
3-bromo-5-chloro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWLLXFIAWAKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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